N-[1-(3-fluoropyridin-4-yl)ethylidene]hydroxylamine;hydrochloride
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Overview
Description
N-[1-(3-fluoropyridin-4-yl)ethylidene]hydroxylamine;hydrochloride is a chemical compound with the molecular formula C7H8ClFN2O and a molecular weight of 190.6 g/mol . It is known for its applications in various scientific research fields, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of N-[1-(3-fluoropyridin-4-yl)ethylidene]hydroxylamine;hydrochloride typically involves the reaction of 3-fluoropyridine with ethylidenehydroxylamine under specific conditions. The reaction is carried out in the presence of hydrochloric acid to form the hydrochloride salt . Industrial production methods may involve optimization of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
N-[1-(3-fluoropyridin-4-yl)ethylidene]hydroxylamine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert it into amine derivatives.
Substitution: The fluorine atom on the pyridine ring can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[1-(3-fluoropyridin-4-yl)ethylidene]hydroxylamine;hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Mechanism of Action
The mechanism of action of N-[1-(3-fluoropyridin-4-yl)ethylidene]hydroxylamine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
N-[1-(3-fluoropyridin-4-yl)ethylidene]hydroxylamine;hydrochloride can be compared with other similar compounds, such as:
3-fluoro-4-(1-nitrosoethyl)pyridine hydrochloride: Similar in structure but with different functional groups.
4-fluoropyridine derivatives: These compounds share the fluoropyridine core but differ in their substituents and properties.
The uniqueness of this compound lies in its specific functional groups and their influence on its chemical and biological properties.
Properties
Molecular Formula |
C7H8ClFN2O |
---|---|
Molecular Weight |
190.60 g/mol |
IUPAC Name |
N-[1-(3-fluoropyridin-4-yl)ethylidene]hydroxylamine;hydrochloride |
InChI |
InChI=1S/C7H7FN2O.ClH/c1-5(10-11)6-2-3-9-4-7(6)8;/h2-4,11H,1H3;1H |
InChI Key |
YKSPYTFUCZGZAF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NO)C1=C(C=NC=C1)F.Cl |
Origin of Product |
United States |
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